![molecular formula C8H7N3O3 B13198333 {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13198333.png)
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitro group at the 6-position and a methanol group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminopyridine with arylglyoxal and 4-hydroxypyran in a three-component reaction. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, making it an eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable synthetic protocols are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol.
Substitution: Substitution reactions can yield various alkylated derivatives depending on the reagents used.
Scientific Research Applications
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- {6-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {6-Bromoimidazo[1,2-a]pyridin-3-yl}methanol
- {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol
Uniqueness
{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the methanol group can participate in various substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(6-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-7-3-9-8-2-1-6(11(13)14)4-10(7)8/h1-4,12H,5H2 |
InChI Key |
WPVVLYWJBFHFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



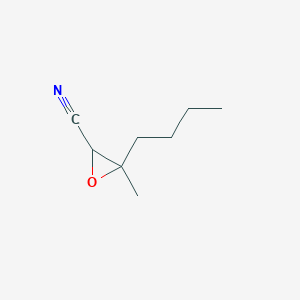



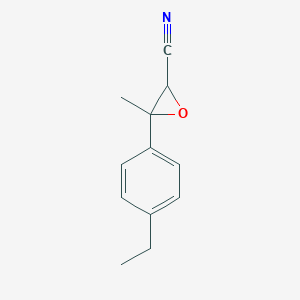
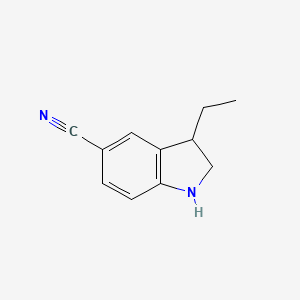
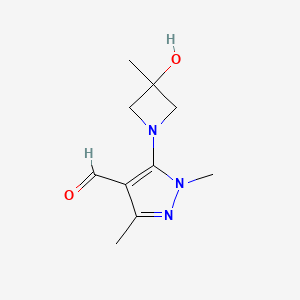
![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)

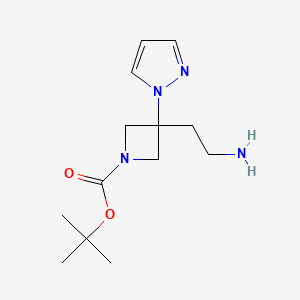

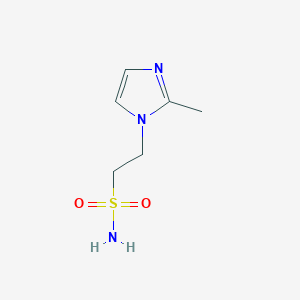
![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
